Cas no 2229481-79-0 (2-3-(difluoromethoxy)phenylethanimidamide)

2-3-(difluoromethoxy)phenylethanimidamide 化学的及び物理的性質
名前と識別子
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- 2-3-(difluoromethoxy)phenylethanimidamide
- 2-[3-(difluoromethoxy)phenyl]ethanimidamide
- EN300-1955049
- 2229481-79-0
-
- インチ: 1S/C9H10F2N2O/c10-9(11)14-7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H3,12,13)
- InChIKey: UEHYSNMHXQWVFX-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)CC(=N)N)F
計算された属性
- 精确分子量: 200.07611927g/mol
- 同位素质量: 200.07611927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 59.1Ų
2-3-(difluoromethoxy)phenylethanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955049-5.0g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1955049-0.1g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1955049-1g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1955049-0.05g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1955049-2.5g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1955049-0.5g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1955049-10.0g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1955049-5g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1955049-0.25g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1955049-1.0g |
2-[3-(difluoromethoxy)phenyl]ethanimidamide |
2229481-79-0 | 1g |
$986.0 | 2023-06-02 |
2-3-(difluoromethoxy)phenylethanimidamide 関連文献
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1. Back matter
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
2-3-(difluoromethoxy)phenylethanimidamideに関する追加情報
Comprehensive Overview of 2-3-(Difluoromethoxy)phenylethanimidamide (CAS No. 2229481-79-0)
2-3-(Difluoromethoxy)phenylethanimidamide (CAS No. 2229481-79-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a difluoromethoxy group attached to a phenyl ring, which is further linked to an ethanimidamide moiety. This combination of functional groups makes it a promising candidate for applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Researchers are increasingly exploring its potential in addressing chronic inflammatory diseases and metabolic disorders, aligning with current trends in precision medicine.
The difluoromethoxy group in 2-3-(Difluoromethoxy)phenylethanimidamide is a key structural element that enhances the compound's metabolic stability and bioavailability. This attribute is critical in modern drug design, where fluorinated compounds are widely used to improve pharmacokinetic profiles. The compound's CAS No. 2229481-79-0 serves as a unique identifier in chemical databases, facilitating its tracking in high-throughput screening and structure-activity relationship (SAR) studies. Recent publications have highlighted its role in targeting G-protein-coupled receptors (GPCRs), a hot topic in drug development due to their involvement in numerous physiological processes.
In the context of agrochemical innovation, 2-3-(Difluoromethoxy)phenylethanimidamide has shown potential as a precursor for novel pesticides with improved environmental safety profiles. The difluoromethoxy moiety contributes to reduced toxicity toward non-target organisms, addressing growing concerns about eco-friendly crop protection. This aligns with global demands for sustainable agriculture, a frequently searched topic in AI-driven research platforms. Additionally, the compound's stability under various pH conditions makes it a candidate for controlled-release formulations, another area of intense scientific inquiry.
The synthesis of 2-3-(Difluoromethoxy)phenylethanimidamide typically involves multi-step organic reactions, including Pd-catalyzed cross-coupling and reductive amination. These methods are widely discussed in cheminformatics forums, reflecting the compound's relevance in computational chemistry and molecular modeling. Its logP value and hydrogen bond acceptor/donor counts are frequently analyzed in AI-based drug discovery tools, underscoring its compatibility with machine learning approaches to predict bioactivity.
From a commercial perspective, CAS No. 2229481-79-0 is often listed in catalogs of building blocks for medicinal chemistry, catering to the booming contract research organization (CRO) market. Its applications extend to proteomics and bioconjugation, where it serves as a linker or labeling reagent. These interdisciplinary uses resonate with trending searches on next-generation therapeutics and diagnostic tools, making it a compound of interest for both academia and industry.
Ongoing studies are investigating the structure-activity relationship of 2-3-(Difluoromethoxy)phenylethanimidamide derivatives to optimize their selectivity toward specific biological targets. This research is particularly relevant to personalized medicine, a dominant theme in contemporary healthcare discussions. The compound's patent landscape is also evolving, with several applications filed for its use in neurodegenerative disease interventions—a topic frequently queried in scientific search engines.
In summary, 2-3-(Difluoromethoxy)phenylethanimidamide (CAS No. 2229481-79-0) represents a versatile chemical entity with broad applicability in life sciences. Its fluorinated architecture and amidine functionality position it at the intersection of drug discovery, agrochemical development, and material science. As research continues to uncover its full potential, this compound is poised to remain a focal point in cutting-edge chemical innovation.
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